
Nvp-bbd130
Übersicht
Beschreibung
NVP-BBD130 ist ein potenter, stabiler, ATP-kompetitiver und oral aktiver dualer Inhibitor der Phosphoinositid-3-Kinase (PI3K) und des mTOR-Signalwegs (mammalian target of rapamycin). Diese Verbindung hat ein großes Potenzial in der Krebsforschung gezeigt, insbesondere bei der gezielten Behandlung von Melanomen und anderen soliden Tumoren .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung einer Alkingruppe, die eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) mit Molekülen eingehen kann, die Azidgruppen enthalten . Die detaillierten Synthesewege und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung so synthetisiert wird, dass sie stabil und oral aktiv ist, was sie für In-vivo-Studien geeignet macht .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Alkingruppe in this compound kann an CuAAc-Reaktionen mit Azid-haltigen Molekülen teilnehmen.
Inhibitionsreaktionen: Als dualer Inhibitor hemmt this compound die Aktivität von PI3K und mTOR effektiv, indem es mit ATP konkurriert.
Zellzyklusarrest: In-vitro-Studien haben gezeigt, dass this compound den Zellzyklus in Melanomzellen in der G1-Phase arretieren kann.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Krebsforschung: Es wurde umfassend auf sein Potenzial zur Behandlung von Melanomen und anderen soliden Tumoren untersucht. .
Biologische Studien: Die Verbindung wird verwendet, um den PI3K/mTOR-Signalweg zu untersuchen, der für Zellwachstum, -proliferation und -überleben entscheidend ist.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer dualer Inhibitoren, die auf PI3K- und mTOR-Signalwege abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der PI3K- und mTOR-Signalwege. Diese Signalwege sind in Krebszellen häufig konstitutiv aktiviert, was zu erhöhtem Zellwachstum, -proliferation und -überleben führt. Durch die Hemmung dieser Signalwege induziert this compound einen Zellzyklusarrest in der G1-Phase, reduziert die Cyclin-D1-Spiegel und erhöht die p27-KIP1-Spiegel . Dies führt zu einem reduzierten Tumorwachstum und einer erhöhten Tumornekrose .
Vorbereitungsmethoden
The synthesis of NVP-BBD130 involves several steps, including the formation of an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to be stable and orally active, making it suitable for in vivo studies .
Analyse Chemischer Reaktionen
NVP-BBD130 undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group in this compound can participate in CuAAc reactions with azide-containing molecules.
Inhibition Reactions: As a dual inhibitor, this compound effectively inhibits the activity of PI3K and mTOR by competing with ATP.
Cell Cycle Arrest: In vitro studies have shown that this compound can arrest the cell cycle at the G1 phase in melanoma cells.
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
In laboratory settings, NVP-BBD130 has been shown to arrest the proliferation of melanoma cells significantly. For instance, in a study involving A2058 melanoma cells, the compound exhibited an IC50 value of approximately 11 nmol/L for inhibiting PKB/Akt phosphorylation and 34 nmol/L for reducing cell proliferation . The prolonged action of this compound was noted, with treated cells remaining in a stasis phase for up to 10 days post-treatment.
In Vivo Studies
This compound has also been tested in preclinical animal models. In a syngeneic B16BL6 mouse melanoma model, treatment with this compound resulted in a significant reduction in tumor size and metastasis. Specifically, tumor size was reduced by approximately 60% compared to control groups . The antiangiogenic properties of this compound were highlighted by its ability to inhibit neoangiogenesis in metastatic tissues, further supporting its role as a therapeutic agent against cancer.
Comparative Studies with Other Compounds
This compound's efficacy has been compared with other inhibitors like NVP-BEZ235 and PI103. While all compounds showed promising results, this compound demonstrated superior stability and prolonged action in complex media. Notably, it effectively reduced cyclin D1 expression while increasing p27 Kip1 levels in metastatic tissues .
Case Study 1: Combination Therapy
A study explored the effects of combining this compound with traditional chemotherapeutics like 5-fluorouracil (5-FU). The combination therapy exhibited synergistic effects on tumor suppression in HCT-116 colon cancer cells, leading to more significant reductions in tumor volume compared to monotherapy . Immunohistochemical analyses confirmed increased apoptosis rates within the tumor microenvironment when treated with the combination regimen.
Case Study 2: Drug Delivery Systems
Research has investigated the incorporation of this compound into drug delivery systems using nanoparticles. These systems enhance the bioavailability and targeted delivery of the compound to tumor sites while minimizing systemic toxicity. Such approaches are promising for improving therapeutic outcomes in cancer treatment .
Summary Table of Key Findings
Wirkmechanismus
NVP-BBD130 exerts its effects by inhibiting the PI3K and mTOR pathways. These pathways are often constitutively activated in cancer cells, leading to increased cell growth, proliferation, and survival. By inhibiting these pathways, this compound induces cell cycle arrest at the G1 phase, reduces cyclin D1 levels, and increases p27 KIP1 levels . This results in reduced tumor growth and increased tumoral necrosis .
Vergleich Mit ähnlichen Verbindungen
NVP-BBD130 ist Teil einer Reihe von dualen PI3K/mTOR-Inhibitoren, darunter NVP-BEZ235 und NVP-BAG956 . Im Vergleich zu diesen Verbindungen hat this compound eine ähnliche Wirksamkeit bei der Hemmung des Tumorwachstums und der Induktion eines Zellzyklusarrests gezeigt. Seine Stabilität und orale Aktivität machen es zu einem einzigartigen und wertvollen Werkzeug für In-vivo-Studien .
Ähnliche Verbindungen:
NVP-BEZ235: Ein weiterer dualer PI3K/mTOR-Inhibitor mit ähnlicher Wirksamkeit in Melanommodellen.
NVP-BAG956: Eine Verbindung mit vergleichbaren Auswirkungen auf das Tumorwachstum und den Zellzyklusarrest.
This compound zeichnet sich durch seine potente und stabile Natur aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Krebstherapie macht.
Biologische Aktivität
NVP-BBD130 is a dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer biology. This compound has been extensively studied for its biological activity, particularly in the context of melanoma and other cancers. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
This compound inhibits the phosphorylation of key proteins involved in cell growth and survival, notably PKB/Akt and p70 S6 kinase. By blocking these pathways, this compound effectively reduces tumor cell proliferation and induces cell cycle arrest.
- IC50 Values : The potency of this compound has been quantified in various studies:
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of melanoma cells. For instance:
- Cell Lines Tested : The compound was tested on multiple melanoma cell lines, showing a reduction in growth to less than 20% of normal levels in over 85% of cases .
- Cell Cycle Arrest : this compound caused G1 phase arrest in A2058 cells but had no effect on C32 cells .
In Vivo Studies
This compound has also been evaluated in vivo using syngeneic mouse models:
- Tumor Growth Reduction : In a B16 melanoma model, treatment with this compound resulted in a significant reduction in primary tumor size and lymph node metastasis .
- Mechanistic Insights : The reduction in tumor size was correlated with decreased levels of phosphorylated PKB/Akt and p70 S6K shortly after treatment .
Case Study 1: Melanoma Treatment Efficacy
A study involving the administration of this compound to mice with established B16 melanoma tumors showed:
- Treatment Regimen : Mice received oral doses starting seven days post-tumor inoculation.
- Results : Approximately 60% reduction in primary tumor size was observed, alongside significant decreases in lymph node metastasis size.
- Biomarkers : Post-treatment analysis revealed reduced cyclin D1 expression and increased p27 Kip1 levels, indicating altered cell cycle regulation .
Case Study 2: Combination Therapy with 5-FU
In another study, this compound was used in combination with 5-Fluorouracil (5-FU) to enhance therapeutic efficacy against colon cancer:
- Tumor Models : HCT-116 colon cancer cells were utilized for xenograft models.
- Findings : The combination therapy resulted in more than a 50% reduction in tumor weight and volume compared to monotherapies, highlighting the potential for synergistic effects when combining this compound with traditional chemotherapeutics .
Summary of Findings
The biological activity of this compound is characterized by its ability to inhibit critical signaling pathways involved in tumor growth and survival. The following table summarizes key findings from various studies:
Study Type | Key Findings | IC50 Values (nmol/L) |
---|---|---|
In Vitro | Growth inhibition in melanoma lines | 11 ± 4.6 (proliferation) |
In Vivo | Tumor size reduction in B16 melanoma model | Not specified |
Combination Therapy | Enhanced efficacy with 5-FU | Not specified |
Eigenschaften
IUPAC Name |
2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O/c1-28(2,18-29)21-9-11-22(12-10-21)33-26-23-15-19(6-7-20-5-4-14-30-16-20)8-13-24(23)31-17-25(26)32(3)27(33)34/h4-5,8-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNPDWTQUXPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C#CC5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471893 | |
Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853910-61-9 | |
Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.